

# **Experimental Determination of Martensite Start Temperature**

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Compound of Interest		
Compound Name:	Martensite	
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The experimental measurement of Ms is essential for validating predictive models and for quality control in steel production. The most common methods include dilatometry, thermal analysis, metallography, and hardness testing.[2]

### **Detailed Protocol: Dilatometry**

Dilatometry is a widely used technique for determining phase transformation temperatures by measuring the dimensional changes of a material as a function of temperature. The formation of **martensite** from austenite results in a volume expansion, which can be detected as a distinct change in the length of the specimen.

### Methodology:

- Sample Preparation: A small, cylindrical or rectangular sample of the steel is precisely machined. The surface is polished to remove any decarburized layer.
- Apparatus Setup: The sample is placed in a dilatometer, typically a push-rod type, where it is heated by an induction coil or a resistance furnace in a controlled atmosphere (e.g., vacuum or inert gas like argon) to prevent oxidation.
- Austenitization: The sample is heated to a specific austenitizing temperature (above the Ac3 temperature) and held for a predetermined time to ensure a fully austenitic and homogeneous microstructure.

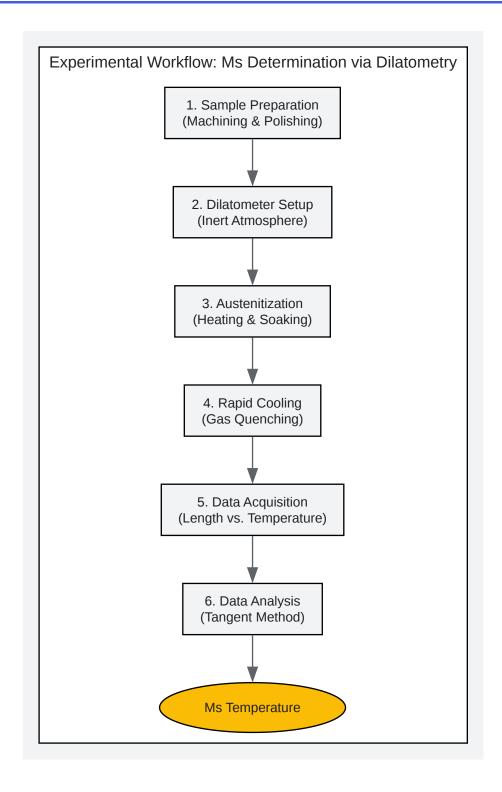






- Controlled Cooling: The sample is then cooled at a rapid and constant rate, sufficient to prevent the formation of ferrite or pearlite.[4] This is often achieved by quenching with an inert gas jet.
- Data Acquisition: During cooling, the change in the sample's length is continuously measured by a sensor (like an LVDT) and plotted against temperature.
- Ms Determination: The Ms temperature is identified as the temperature at which the cooling curve deviates from linearity, indicating the onset of the volume expansion associated with martensite formation. This is often determined using the tangent method on the length vs. temperature plot.





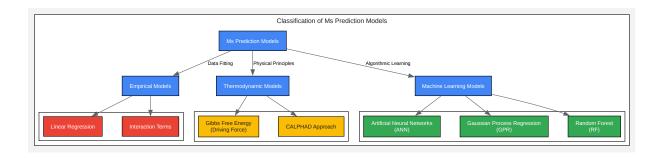
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Caption: Workflow for determining Ms temperature using dilatometry.

### **Ms Prediction Models**



A multitude of models have been developed to predict the Ms temperature based on factors like chemical composition and austenite grain size.[5] These models can be broadly categorized into three types: Empirical, Thermodynamic, and Machine Learning.



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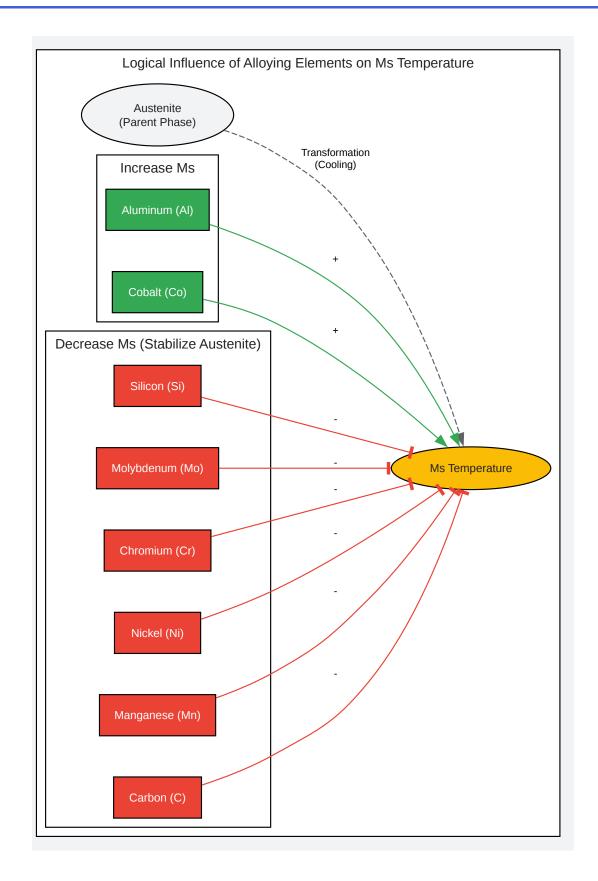
Caption: Classification of **Martensite** start temperature prediction models.

### **Empirical Models**

Empirical models are the most traditional approach, relying on multilinear regression analysis of experimental data to establish a relationship between the Ms temperature and the weight percentages (wt%) of alloying elements.[6] These equations are simple to implement but are generally only accurate within the compositional ranges of the data from which they were derived.[1]

Most alloying elements, particularly the interstitial solutes carbon and nitrogen, lower the Ms temperature.[7] Manganese and nickel are also powerful Ms depressants.[8] Conversely, elements like cobalt and aluminum have been observed to raise the Ms temperature.[7][9]





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Caption: General effect of common alloying elements on Ms temperature.



Table 1: Selected Empirical Equations for Ms Temperature Prediction (°C)

The following table summarizes several well-known linear regression formulas for calculating Ms, where the chemical symbols represent the weight percentage (wt%) of the element.

Formula Name / Reference	Equation	
Andrews (1965)[10]	Ms = 539 - 423(C) - 30.4(Mn) - 12.1(Cr) - 17.7(Ni) - 7.5(Mo)	
Grange & Stewart (1946)[11]	Ms = 550 - 350(C) - 40(Mn) - 20(Cr) - 10(Ni) - 10(Mo) - 35(V) - 20(Cu)	
Kung & Rayment (1982)[10][11]	Ms = 551 - 462(C) - 33(Mn) - 15(Cr) - 20(Ni) - 11(Mo) - 8(W) - 11(Si) - 1(Co)	
Capdevila et al. (2002)[3]	Ms = 539 - 423(C) - 30.4(Mn) - 12.1(Cr) - 17.7(Ni) - 7.5(Mo) + 10.1(Co) - 7.5(Si)	
Lee & Lee (2021)[3]	Ms = 521 - 453(C) + 21(Si) - 34(Mn) - 16(Ni) - 12(Cr) - 2(Mo) + 12(Co) - 18(Cu) + 361(CSi) - 64(CMn) - 11(CCr) - 34(CMo)	

### **Thermodynamic Models**

Thermodynamic models provide a more physically grounded approach to Ms prediction.[1] They are based on the principle that the martensitic transformation can only occur when there is a sufficient negative change in Gibbs free energy ( $\Delta G$ ) to overcome the non-chemical energy barriers associated with the transformation (e.g., strain and interfacial energy).[4]

The Ms temperature is therefore defined as the temperature at which the chemical driving force for the transformation from austenite ( $\gamma$ ) to **martensite** ( $\alpha$ ') reaches a critical value ( $\Delta G \gamma \rightarrow \alpha$ '). [5] These models often use the CALPHAD (CALculation of PHAse Diagrams) methodology and thermodynamic databases to calculate the free energy of the phases as a function of composition and temperature.[4] A key advantage is their potential to extrapolate more reliably to new alloy systems compared to empirical models.[6][12]



## Machine Learning (ML) and Artificial Intelligence (AI) Models

With the growth of computational power and materials databases, machine learning has emerged as a powerful tool for predicting Ms.[13][14] Algorithms such as Artificial Neural Networks (ANN), Random Forests (RF), and Gaussian Process Regression (GPR) are trained on large datasets of steel compositions and their experimentally measured Ms values.[15][16] [17][18]

These models can capture complex, non-linear relationships between alloying elements and the Ms temperature that are often missed by linear empirical equations.[15] For instance, ML models can account for the interaction effects between different alloying elements.[10] Studies have shown that ML models, particularly ANNs, can achieve higher prediction accuracy than conventional methods.[17][19] The performance of these models is enhanced by incorporating features beyond just elemental composition, such as atomic radii and electronegativity.[2][20]

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